REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[O:10][CH:9]=[N:8][C:7]=1[CH3:11])=[O:5].[CH2:13]([Mg]Br)[CH3:14].C(=O)([O-])O.[Na+]>O1CCCC1>[CH3:11][C:7]1[N:8]=[CH:9][O:10][C:6]=1[C:4](=[O:5])[CH2:13][CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=C(N=CO1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethylether
|
Type
|
CUSTOM
|
Details
|
The material thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow liquid which
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |